4'-Bromo-3,3-dimethylbutyrophenone
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Overview
Description
4’-Bromo-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . It is a colorless oil with a boiling point of approximately 309.6°C at 760 mmHg. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3,3-dimethylbutyrophenone typically involves the bromination of 3,3-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3,3-dimethylbutyrophenone may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted phenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
4’-Bromo-3,3-dimethylbutyrophenone is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3,3-dimethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: Similar structure but lacks the dimethylbutyro group.
3,3-Dimethylbutyrophenone: Similar structure but lacks the bromine atom.
4’-Chloro-3,3-dimethylbutyrophenone: Similar structure with chlorine instead of bromine.
Uniqueness
4’-Bromo-3,3-dimethylbutyrophenone is unique due to the presence of both the bromine atom and the 3,3-dimethylbutyro group, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSYXFAVKLWJDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642386 |
Source
|
Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-38-0 |
Source
|
Record name | 1-(4-Bromophenyl)-3,3-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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